molecular formula C12H18N2O B2809559 1-[(4-Aminophenyl)methyl]piperidin-4-ol CAS No. 262368-63-8

1-[(4-Aminophenyl)methyl]piperidin-4-ol

Cat. No. B2809559
M. Wt: 206.289
InChI Key: YHULNZHMWVPUQK-UHFFFAOYSA-N
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Description

“1-[(4-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 262368-63-8 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-(4-aminobenzyl)-4-piperidinol .


Molecular Structure Analysis

The InChI code for “1-[(4-Aminophenyl)methyl]piperidin-4-ol” is 1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“1-[(4-Aminophenyl)methyl]piperidin-4-ol” is a powder at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

A study by Sikazwe et al. (2009) highlights the significance of arylalkyl substituents, like those found in "1-[(4-Aminophenyl)methyl]piperidin-4-ol", in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research underlines the potential of such compounds in the development of antipsychotic agents. The findings suggest that the composite structure, including arylalkyl moieties, is crucial for the selectivity and potency at these receptors, indicating the importance of structural features in targeting specific biological pathways (Sikazwe et al., 2009).

Discovery and Investigation of Piperidones as Antineoplastic Agents

Hossain et al. (2020) reviewed the development of a novel series of piperidones, which, like "1-[(4-Aminophenyl)methyl]piperidin-4-ol", involve piperidine structures. These compounds have shown potential as antineoplastic drug candidates due to their cytotoxic properties and ability to modulate multi-drug resistance. This review illustrates the potential of structurally related compounds in contributing to cancer therapy, emphasizing their tumour-selective toxicity and roles in apoptosis induction and mitochondrial function modulation (Hossain et al., 2020).

Chemistry and Pharmacology of Ohmefentanyl and Its Stereoisomers

The review by Brine et al. (1997) on ohmefentanyl, a member of the 4-anilidopiperidine class, provides insights into the structural activity relationships within this class. Although not directly related to "1-[(4-Aminophenyl)methyl]piperidin-4-ol", the research underscores the relevance of specific structural modifications on biological activity. This knowledge can be crucial for designing compounds with desired pharmacological effects (Brine et al., 1997).

High-Performance Thin-Layer Chromatography Assay Method for Linagliptin

A study on linagliptin, which includes piperidine as part of its structure, by Rode and Tajne (2021), focuses on the development of a high-performance thin-layer chromatography assay method. This research exemplifies the importance of analytical methods in ensuring the quality and stability of pharmaceuticals, providing a foundation for the reliable use of compounds in medical applications (Rode & Tajne, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHULNZHMWVPUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminophenyl)methyl]piperidin-4-ol

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